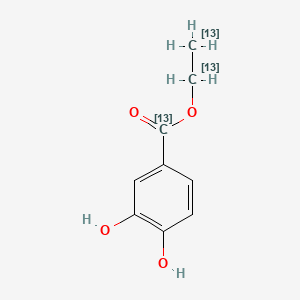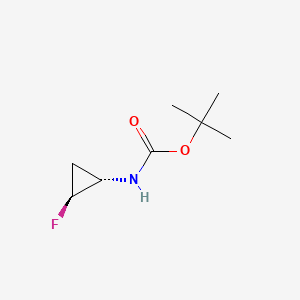
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is a chemical compound that features a tert-butyl carbamate group attached to a fluorocyclopropyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate typically involves the reaction of a fluorocyclopropylamine with tert-butyl chloroformate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction can be represented as follows:
Fluorocyclopropylamine+tert-Butyl chloroformate→tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature and pressure .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines.
Substitution: Formation of substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of fluorinated carbamates on enzyme activity and protein interactions. It serves as a model compound for understanding the behavior of fluorinated organic molecules in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its fluorinated structure can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique properties make it suitable for applications requiring high chemical resistance and stability.
Mécanisme D'action
The mechanism of action of tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the cyclopropyl ring can form strong hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity. The carbamate group can undergo hydrolysis to release active amines, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the fluorocyclopropyl ring.
Fluorocyclopropylamine: Contains the fluorocyclopropyl ring but lacks the carbamate group.
tert-Butyl ((1S,2S)-2-chlorocyclopropyl)carbamate: Similar structure with chlorine instead of fluorine.
Uniqueness
tert-Butyl ((1S,2S)-2-fluorocyclopropyl)carbamate is unique due to the presence of both the fluorocyclopropyl ring and the tert-butyl carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H14FNO2 |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
tert-butyl N-[(1S,2S)-2-fluorocyclopropyl]carbamate |
InChI |
InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6-/m0/s1 |
Clé InChI |
VWSDKMQGCVVQBV-WDSKDSINSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1F |
SMILES canonique |
CC(C)(C)OC(=O)NC1CC1F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



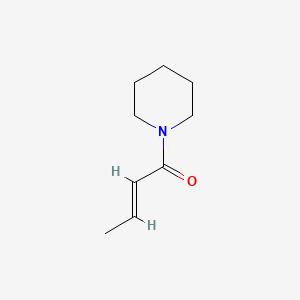
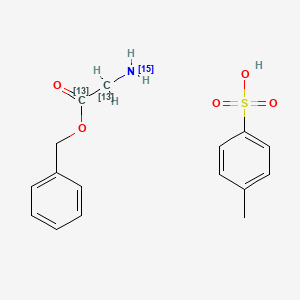
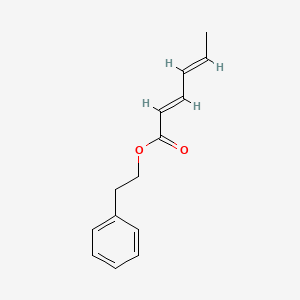
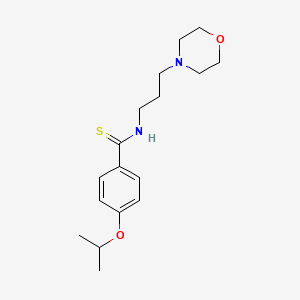
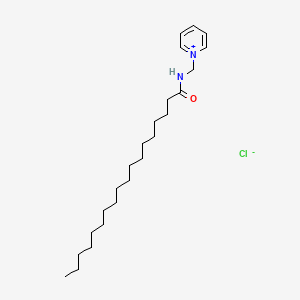
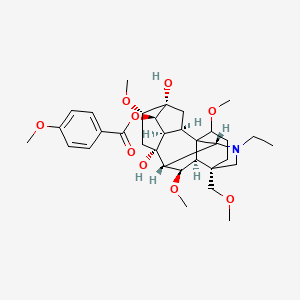
![3-Methyl-3-[2-(2-methylcyclopropyl)ethynyl]cyclopropene](/img/structure/B13831838.png)
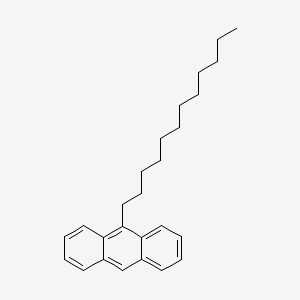
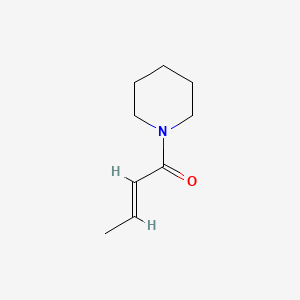
![2-[2-amino-1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]quinazolin-4(3H)-one](/img/structure/B13831855.png)
![magnesium;[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] phosphate](/img/structure/B13831861.png)
